molecular formula C10H7ClN4S B5385498 8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5385498
M. Wt: 250.71 g/mol
InChI Key: BVZCKUDTVAXMCB-UHFFFAOYSA-N
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Description

8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the triazinoindole family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of isatin with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the reactions are carried out under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to ferrous ions, which can disrupt cellular processes in cancer cells. This binding leads to the induction of apoptosis through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylsulfanyl groups enhances its ability to interact with biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c1-16-10-13-9-8(14-15-10)6-4-5(11)2-3-7(6)12-9/h2-4H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZCKUDTVAXMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 3
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 4
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
Reactant of Route 6
8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

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